molecular formula C19H24N2O2 B4290321 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one

4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one

货号 B4290321
分子量: 312.4 g/mol
InChI 键: YQDMALZEUTXXHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one, also known as CPP-115, is a novel compound that has shown promising results in scientific research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.

作用机制

4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one increases the levels of GABA in the brain, which can have a calming effect on the nervous system. This mechanism of action is similar to that of the anti-anxiety drug, benzodiazepines, but 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one is more selective and has fewer side effects.
Biochemical and Physiological Effects:
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has been shown to have a number of biochemical and physiological effects in animal models. These include:
1. Increased GABA levels in the brain.
2. Reduced seizure activity.
3. Reduced drug-seeking behavior.
4. Anxiolytic effects.
5. Improved cognitive function.

实验室实验的优点和局限性

4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also relatively easy to synthesize and has good stability.
However, there are also some limitations to using 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also quite expensive compared to other GABAergic drugs.

未来方向

There are several potential future directions for research on 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one. Some of these include:
1. Clinical trials for refractory epilepsy: 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has shown promise as a potential treatment for refractory epilepsy in animal models, and clinical trials are currently underway to test its efficacy in humans.
2. Addiction treatment: 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has shown promise in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans.
3. Anxiety disorders: 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has shown anxiolytic effects in animal models of anxiety disorders, and further research is needed to determine its potential as a treatment for anxiety disorders in humans.
4. Other neurological and psychiatric disorders: 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has potential applications in a variety of neurological and psychiatric disorders, including depression, bipolar disorder, and schizophrenia.
In conclusion, 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one is a promising compound that has shown potential in scientific research for its therapeutic applications. Its ability to increase GABA levels in the brain has important implications for the treatment of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential clinical applications.

科学研究应用

4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can have a positive effect on a variety of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has been shown to reduce seizure activity in animal models of epilepsy. It is currently being studied as a potential treatment for refractory epilepsy in humans.
2. Addiction: GABA is involved in the reward pathway in the brain, and 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has shown promise in reducing drug-seeking behavior in animal models of addiction.
3. Anxiety: 4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has been shown to have anxiolytic effects in animal models of anxiety disorders.

属性

IUPAC Name

1-(cyclohexanecarbonyl)-4-(2-phenylethyl)-2H-pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-15-21(19(23)17-9-5-2-6-10-17)14-13-20(18)12-11-16-7-3-1-4-8-16/h1,3-4,7-8,13-14,17H,2,5-6,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDMALZEUTXXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(=O)N(C=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
Reactant of Route 2
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
Reactant of Route 3
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-(cyclohexylcarbonyl)-1-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。